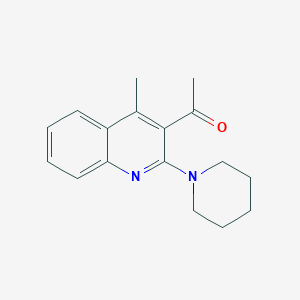
1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone, also known as MQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. MQ belongs to the class of chemical compounds known as quinolines, which are known to possess a wide range of biological activities. MQ has been found to exhibit a number of interesting properties, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Scientific Research Applications
Synthesis and Catalytic Behavior
Research has focused on the synthesis and characterization of compounds for catalytic applications. For example, a study on the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines revealed their catalytic behavior towards ethylene reactivity. These complexes showed good catalytic activities for ethylene oligomerization and polymerization when activated with methylaluminoxane (MAO), with variations in activity based on the substituents and reaction parameters (Wen‐Hua Sun et al., 2007).
Antimicrobial Activity
Compounds derived from quinoline structures have been evaluated for their antimicrobial properties. For instance, the synthesis, characterization, and antimicrobial activity of some substituted 1,2,3-triazoles have been explored, indicating the potential of these compounds in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
Anticancer Properties
The potential anti-cancer properties of quinoline derivatives have also been a significant area of research. A study on the discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as a potential anti-cancer agent showed high antiproliferative activity, suggesting mechanisms of action including DNA intercalation, topo II inhibition, and cell cycle arrest (L. D. Via et al., 2008).
Solubility Studies
The solubility of fluoroquinolone antimicrobials, which include quinoline derivatives, has been studied to understand better their pharmacokinetic properties and optimize their oral availability. These studies have examined the solubility of these compounds as a function of pH, temperature, and salt concentration, providing insights into their behavior in physiological conditions (D. L. Ross & C. Riley, 1990).
Chemical Transformations
Investigations into the chemical transformations of quinoline derivatives have led to the development of new synthetic methods and compounds with potential applications in drug development and material science. For example, transformations of 1-amino-2-(3-hydroxyalk-1-ynyl)-9,10-anthraquinones in the presence of amines have been explored, showcasing the versatility of these compounds in organic synthesis (I. Barabanov et al., 2001).
properties
IUPAC Name |
1-(4-methyl-2-piperidin-1-ylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-14-8-4-5-9-15(14)18-17(16(12)13(2)20)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNPQKBTWCBPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)N3CCCCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-piperidino-3-quinolinyl)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

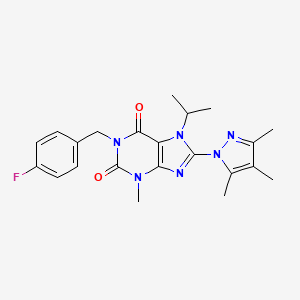
![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2860602.png)
![[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride](/img/structure/B2860603.png)
![1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2860604.png)
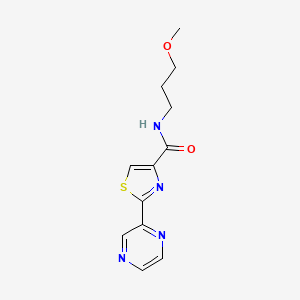
![N-(4-chlorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2860612.png)
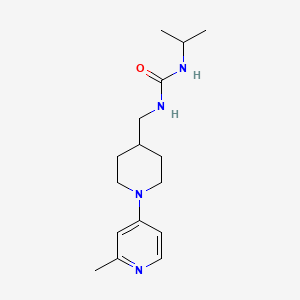
![N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-1H-indole-3-carboxamide](/img/structure/B2860615.png)
![2-amino-6-methoxy-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenol](/img/structure/B2860616.png)
![N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2860617.png)

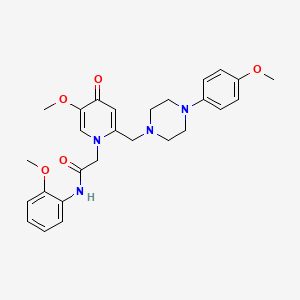
![(4-(2,5-dimethylphenyl)piperazin-1-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2860621.png)
![3-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)oxy]propanoic acid](/img/structure/B2860622.png)